molecular formula C9H14O3 B3333950 Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate CAS No. 26061-90-5

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Cat. No.: B3333950
CAS No.: 26061-90-5
M. Wt: 170.21 g/mol
InChI Key: CONHAJWVOAJZGC-UHFFFAOYSA-N
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Description

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate, also known as glycidyl methacrylate, is a versatile chemical compound with the molecular formula C13H20O5. It is widely used in various industrial applications due to its unique chemical properties. This compound is a colorless liquid with a sweet odor and is known for its ability to undergo polymerization, making it valuable in the production of polymers and copolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with glycidol or epichlorohydrin. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, methacrylic acid and glycidol or epichlorohydrin, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and addition reactions. The oxirane ring in the compound is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The compound’s reactivity is attributed to the presence of the oxirane ring and the methacrylate group, which can participate in free radical polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the presence of both the oxirane ring and the methacrylate group, which confer high reactivity and versatility. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .

Biological Activity

Ethene; oxiran-2-ylmethyl 2-methylprop-2-enoate, commonly known as glycidyl methacrylate (GMA) , is a chemical compound with significant biological activity. Its unique structure, which combines an oxirane (epoxide) ring with a methacrylate group, contributes to its reactivity and versatility in various applications, particularly in the biomedical field.

  • Molecular Formula : C₁₃H₂₀O₅
  • Appearance : Colorless liquid with a sweet odor
  • Key Functional Groups : Epoxide and methacrylate

The presence of the oxirane ring allows GMA to undergo ring-opening reactions, making it suitable for modifying biomolecules and synthesizing biocompatible materials.

Biological Activity

Glycidyl methacrylate exhibits a range of biological activities that are beneficial in medical applications:

  • Biocompatibility : GMA is utilized in creating biocompatible materials, essential for medical devices and drug delivery systems. Its ability to react with various nucleophiles enables the modification of proteins and other biomolecules, enhancing their compatibility with biological tissues.
  • Medical Adhesives : Due to its excellent adhesion properties, GMA is employed in formulating medical adhesives. These adhesives are critical in surgical procedures and wound care, providing strong bonding while being gentle on tissues.
  • Polymerization : GMA can polymerize to form hydrogels and other polymeric materials that are used in controlled drug release systems. This property is crucial for developing sustained-release formulations that improve therapeutic efficacy.

Safety and Toxicology

Research indicates that while GMA has beneficial applications, it also poses safety concerns. Studies have shown that exposure to high concentrations can lead to adverse health effects:

  • Carcinogenic Potential : Long-term exposure studies in laboratory animals have demonstrated a significant increase in tumor incidence at high doses, particularly affecting the nasal cavity and reproductive organs . This raises concerns about its use in consumer products without adequate safety measures.
  • Irritation and Sensitization : GMA can cause skin irritation and sensitization upon contact, necessitating careful handling during manufacturing and application processes .

Case Study 1: Medical Adhesive Development

In a study focused on developing a new class of medical adhesives using GMA, researchers found that the addition of specific crosslinking agents enhanced the adhesive's strength while maintaining flexibility. This study highlighted GMA's role in formulating adhesives that can withstand physiological conditions without degrading or losing efficacy.

Case Study 2: Drug Delivery Systems

A research project investigated the use of GMA-based polymers for targeted drug delivery. The findings indicated that drugs encapsulated in GMA-derived hydrogels exhibited controlled release profiles, significantly improving therapeutic outcomes in animal models compared to conventional delivery methods.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesApplications
Glycidyl MethacrylateEpoxide functionalityMedical adhesives, drug delivery systems
Methyl MethacrylateLacks epoxide ringPrimarily for polymethyl methacrylate production
Butyl AcrylateNo epoxide functionalityUsed for polymers but less versatile than GMA

The unique combination of an epoxide ring and a methacrylate group makes glycidyl methacrylate particularly valuable compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods and characterization techniques for the copolymer of ethene and oxiran-2-ylmethyl 2-methylprop-2-enoate (GMA)?

The copolymer is typically synthesized via free radical polymerization, often initiated by thermal or UV-activated initiators. For characterization, use:

  • Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., epoxide rings in GMA at ~910 cm⁻¹ and ester carbonyl bands at ~1720 cm⁻¹) .
  • Nuclear magnetic resonance (NMR) to confirm monomer incorporation ratios (e.g., ethylene’s backbone protons vs. GMA’s glycidyl group).
  • Gel permeation chromatography (GPC) for molecular weight distribution analysis .

Q. What safety protocols are essential when handling oxiran-2-ylmethyl 2-methylprop-2-enoate (GMA) in the lab?

  • Exposure limits : Adhere to occupational exposure limits (OELs) for methacrylates:

  • TWA : ≤100 ppm (Netherlands)
  • STEL : ≤50 ppm for methyl methacrylate derivatives .
    • PPE : Use nitrile gloves, chemical-resistant lab coats, and OV/AG/P99 respirators for vapor protection .
    • Ventilation : Conduct reactions in fume hoods to avoid inhalation risks and epoxide sensitization .

Q. How does the reactivity of GMA’s epoxide group influence copolymer applications?

The epoxide group enables post-polymerization modifications, such as crosslinking with amines or thiols, enhancing material properties (e.g., adhesion, thermal stability). For example, glycidyl groups in GMA-containing polymers are used in coatings and adhesives for their tunable reactivity .

Advanced Research Questions

Q. How can researchers mitigate side reactions during copolymer synthesis (e.g., premature epoxide ring-opening)?

  • Temperature control : Polymerize below 60°C to minimize thermal degradation of epoxide groups.
  • Inhibitors : Add stabilizers like hydroquinone (50–100 ppm) to suppress radical-induced side reactions .
  • Monomer purification : Pre-treat GMA with molecular sieves to remove moisture, which accelerates hydrolysis .

Q. How should contradictions in spectroscopic data (e.g., FTIR band assignments) be resolved?

Combine experimental data with computational modeling (e.g., MP2/6-311+G(3df,3pd) level) to distinguish overlapping bands. For example, Fermi resonances between CH stretches and ring vibrations in ethene-derived ozonides were resolved by simulating spectra . Validate assignments using isotopic labeling or temperature-dependent studies .

Q. What computational tools are effective for analyzing the copolymer’s structural stability?

  • Density functional theory (DFT) : Predict bond dissociation energies of epoxide rings to assess thermal stability.
  • Molecular dynamics (MD) : Simulate polymer chain dynamics under stress or solvent exposure .
  • SHELX suite : Refine crystal structures if semicrystalline regions exist (e.g., in ethylene-rich copolymers) .

Q. How does the copolymer’s stability vary under oxidative or hydrolytic conditions?

  • Hydrolytic degradation : Epoxide rings hydrolyze to diols in acidic/alkaline conditions, monitored via pH-stat titration or mass loss .
  • Oxidative resistance : Use accelerated aging tests (e.g., 70°C, 75% RH) and track carbonyl index changes via FTIR .

Q. What mechanistic insights exist for epoxide ring-opening reactions in GMA-containing copolymers?

Ring-opening proceeds via nucleophilic attack (e.g., by amines), following second-order kinetics. In situ FTIR can track epoxide conversion, while quantum mechanical calculations (e.g., NBO analysis) reveal charge distribution during transition states .

Properties

IUPAC Name

ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-2/h6H,1,3-4H2,2H3;1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONHAJWVOAJZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CO1.C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26061-90-5, 119433-93-1
Details Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Record name Ethylene-glycidyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26061-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119433-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26061-90-5
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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